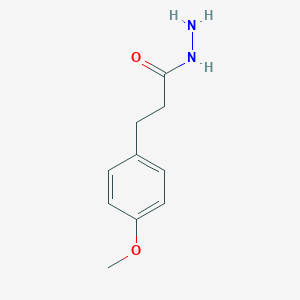![molecular formula C16H25N B037657 Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 112937-99-2](/img/structure/B37657.png)
Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is a cyclic organic compound that belongs to the piperidine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 173 °C. Piperidine has a variety of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its ability to act as a nucleophile and as an electrophile makes it a versatile reagent for organic synthesis.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of pharmacophores for antipsychotic agents. The incorporation of arylalkyl substituents, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, enhances the potency and selectivity of compounds targeting D2-like receptors. This modification contributes to the selectivity and potency of synthesized agents at these receptors, indicating its potential in the design of novel antipsychotic medications (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, which include the piperidine subgroup, have shown significant therapeutic potential across a broad range of applications, from CNS agents to anticancer, cardio-protective agents, and more. The flexibility of the piperazine and piperidine scaffold enables the design of drug-like molecules with diverse pharmacological profiles, underlining the importance of these structures in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
Compounds based on the piperidine structure, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, have been investigated for their potential against Mycobacterium tuberculosis. Their structural framework, which incorporates the piperidine unit, has shown promising activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This highlights the significance of piperidine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Similar compounds like 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine are known to act as bronsted bases , suggesting that 4-[(4-tert-butylphenyl)methyl]piperidine might have similar properties.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of protein degraders . These compounds often act by forming a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Biochemical Pathways
Given its potential role in protein degradation , it could be inferred that it might influence pathways related to protein turnover and cellular homeostasis.
Result of Action
If it acts as a protein degrader , it could potentially lead to the reduction or elimination of specific target proteins within the cell, thereby altering cellular functions.
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDVRUGUNUMSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443182 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112937-99-2 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


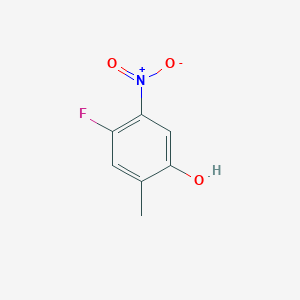
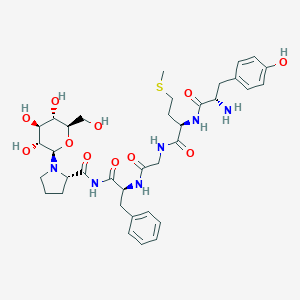
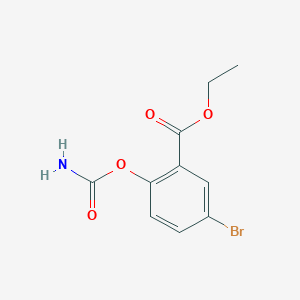
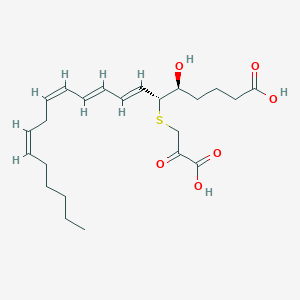
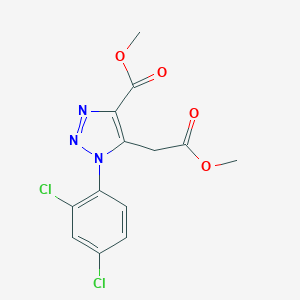
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

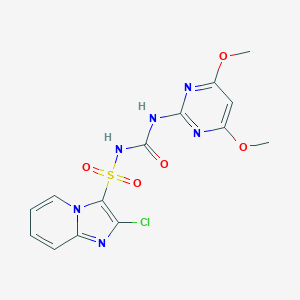
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
